molecular formula C19H14Cl2N2O4S B11307013 4-Chlorophenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Chlorophenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11307013
M. Wt: 437.3 g/mol
InChI Key: WWWLZNKKJPZYNU-UHFFFAOYSA-N
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Description

4-Chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the reaction of the pyrimidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with 4-chlorophenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-4-methylphenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
  • 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate

Uniqueness

4-Chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups, along with the sulfonyl and pyrimidine moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H14Cl2N2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

(4-chlorophenyl) 5-chloro-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14Cl2N2O4S/c1-12-4-2-3-5-13(12)11-28(25,26)19-22-10-16(21)17(23-19)18(24)27-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3

InChI Key

WWWLZNKKJPZYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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